molecular formula C16H12O6 B190785 Chrysoeriol CAS No. 491-71-4

Chrysoeriol

Cat. No.: B190785
CAS No.: 491-71-4
M. Wt: 300.26 g/mol
InChI Key: SCZVLDHREVKTSH-UHFFFAOYSA-N
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Description

Chrysoeriol, also known as 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one, is a naturally occurring flavonoid. It is a methoxy derivative of luteolin and is found in various plants, particularly in tropical regions. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysoeriol can be synthesized through the biotransformation of luteolin using microbial systems such as Escherichia coli BL21 (DE3). The process involves the use of methyltransferases that transfer a methyl group to luteolin, resulting in the formation of this compound . Additionally, this compound can be extracted from plant sources using solvents like methanol and dichloromethane, followed by purification through techniques such as high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant materials. The plant parts are dried, ground, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chrysoeriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as methylated, acetylated, and glycosylated forms .

Scientific Research Applications

Pharmacological Properties

Chrysoeriol exhibits a wide range of pharmacological activities, as summarized in the following table:

Activity Description References
Anticancer Demonstrates significant activity against various cancer cell lines, including cervical, lung, and colon cancers. In vivo studies support its efficacy.
Anti-inflammatory Reduces inflammation in several animal models and in vitro studies.
Antioxidant Exhibits strong antioxidant properties, protecting cells from oxidative stress.
Neuroprotective Shows potential in treating neurodegenerative diseases such as Parkinson’s disease by protecting neurons.
Antidiabetic Reduces blood glucose levels and enhances insulin sensitivity in diabetic models.
Cardiovascular Health Inhibits vascular smooth muscle cell proliferation, suggesting potential for preventing vascular diseases.
Antimicrobial Exhibits antibacterial and antifungal properties against various pathogens.
Anti-osteoporosis Demonstrates protective effects on bone health by inhibiting bone resorption.

Anticancer Activity

This compound has been extensively studied for its anticancer properties. A study highlighted its ability to inhibit the growth of cervical cancer cells through apoptosis induction and cell cycle arrest. Additionally, it demonstrated significant cytotoxic effects against human lung cancer and colon cancer cell lines in vitro and in vivo models.

Anti-inflammatory Effects

In a series of experiments, this compound was shown to significantly reduce markers of inflammation in animal models of acute skin inflammation and renal injury. These findings suggest its potential utility in treating inflammatory diseases.

Neuroprotective Mechanisms

Research indicates that this compound protects neuronal cells from oxidative damage and apoptosis, making it a candidate for therapeutic strategies against neurodegenerative conditions like Parkinson’s disease. Its mechanisms include modulating key signaling pathways involved in neuroprotection.

Cardiovascular Applications

This compound's role in cardiovascular health was explored through its inhibitory effects on platelet-derived growth factor-induced proliferation of vascular smooth muscle cells. This action suggests its potential use in preventing restenosis after angioplasty procedures.

Mechanism of Action

Chrysoeriol is similar to other flavonoids such as luteolin, diosmetin, and isoorientin. it is unique due to its specific methoxy group at the 3’ position, which enhances its biological activity and stability .

Comparison with Similar Compounds

This compound stands out due to its enhanced stability and potent biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Chrysoeriol, a flavonoid found in various medicinal plants, has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

This compound is a natural flavonoid primarily extracted from plants such as Lonicera japonica, Coronopus didymus, and Medicago sativa. The concentration of this compound varies significantly based on the plant species, extraction methods, and environmental factors .

1. Anticancer Properties

This compound has been extensively studied for its anticancer effects across various tumor cell lines. Key findings include:

  • Cell Line Studies : this compound demonstrated significant cytotoxicity against A549 (lung cancer) cells with an IC50 of 15 µM, while exhibiting lower toxicity to normal MRC-5 cells (IC50 = 93 µM). Mechanistically, it induces autophagy and inhibits the m-TOR/PI3K/AKT signaling pathway .
  • In Vivo Studies : In animal models, this compound has shown efficacy in reducing tumor growth and enhancing apoptosis in cancer cells .
Cancer TypeIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of autophagy
SW1990 (Pancreatic)56.35Targeting BCL-2
Caco-2 (Colon)239.7Cell growth inhibition

2. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties through multiple pathways:

  • Mechanisms : It inhibits the JAK2/STAT3 and NF-κB pathways, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .
  • Animal Studies : In TPA-induced ear edema models in mice, this compound significantly reduced inflammation markers and ear thickness .
Inflammatory ModelKey Findings
TPA-induced mouse modelReduced ear edema and inflammatory cytokines
RAW264.7 cellsDecreased NO and PGE2 production

3. Antimicrobial Activity

This compound demonstrates antimicrobial effects against a range of pathogens:

  • In Vitro Studies : It has shown activity against bacteria and fungi, with mechanisms involving the induction of antioxidant enzymes like heme oxygenase-1 (HO-1) and inhibition of nitric oxide synthase .
Pathogen TypeActivity
BacterialEffective against various bacterial strains
FungalInhibits fungal growth in plant models

4. Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative diseases:

  • Mechanisms : It exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating conditions like Parkinson's disease .

5. Antidiabetic Properties

This compound has been identified as a promising antidiabetic agent:

  • Animal Studies : It improved glucose tolerance and insulin sensitivity in diabetic rats, demonstrating potential for managing type 2 diabetes .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Skin Inflammation Model : A study demonstrated that this compound effectively ameliorated TPA-induced skin inflammation in mice by modulating inflammatory pathways .
  • Cancer Treatment : Research involving pancreatic cancer cell lines showed that this compound could induce apoptosis through BCL-2 inhibition, suggesting its role as a BH3 mimetic .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of chrysoeriol that researchers must consider during experimental design?

this compound is a flavonoid with a boiling point of 574.3°C, density of 1.512 g/cm³, and a solid state at room temperature . Its low aqueous solubility (e.g., 0.1 mg/mL in water) necessitates solubility enhancement strategies, such as using dimethyl sulfoxide (DMSO) or ethanol as solvents . Proper handling requires ventilation, non-sparking tools, and personal protective equipment (PPE) to avoid inhalation or dermal exposure .

Q. How can researchers validate the purity of this compound samples in pharmacological studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (UHPLC-MS/MS) is the gold standard for verifying purity and identifying metabolites. For example, studies on regioselective glucuronidation of this compound used UHPLC-MS/MS to confirm structural integrity and quantify metabolites . Nuclear magnetic resonance (NMR) spectroscopy is also critical for structural validation .

Q. What are the recommended protocols for safe storage and handling of this compound in laboratory settings?

Store this compound in airtight containers at -20°C, protected from light and moisture. During handling, avoid dust formation, use fume hoods for weighing, and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How does this compound modulate inflammatory pathways such as NF-κB and AP-1, and what experimental models are optimal for studying this?

this compound inhibits LPS-induced NF-κB and AP-1 activation in RAW 264.7 macrophages by suppressing phosphorylation of p65 (NF-κB) and c-jun (AP-1) in a dose-dependent manner (e.g., 10–50 μM concentrations). Western blotting and ELISA are critical for quantifying COX-2 expression and prostaglandin E2 (PGE2) levels . Experimental designs should include positive controls (e.g., dexamethasone) and validate results via siRNA-mediated knockdown of TLR4/MyD88 signaling .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Probit analysis is recommended for determining LD50 values in acute toxicity assays (e.g., studies on Spodoptera pests) . For comparative studies, one-way ANOVA with Tukey’s post hoc test ensures robust analysis of variance across multiple groups, as demonstrated in research on this compound’s anti-inflammatory effects .

Q. How can researchers resolve contradictions in reported bioactivities of this compound across different studies?

Discrepancies may arise from variations in cell lines, solvent systems, or assay conditions. To address this:

  • Replicate experiments using standardized protocols (e.g., LPS concentration in inflammation models).
  • Perform systematic literature reviews to identify confounding variables (e.g., metabolite interference) .
  • Validate findings using orthogonal methods, such as comparing in vitro results with in vivo models .

Q. What methodologies are effective for studying this compound’s role in plant metabolic engineering?

Overexpression of cytochrome P450 enzymes (e.g., CYP93G1 in Arabidopsis) enables biosynthesis of this compound conjugates. Metabolite extraction followed by acid hydrolysis and HPLC-MS/MS analysis can detect flavone aglycones like this compound in transgenic plants . RT-PCR is essential for confirming transgene expression .

Q. Methodological Considerations

Q. How should researchers design experiments to assess this compound’s antioxidant activity while minimizing assay interference?

Use cell-free systems (e.g., DPPH radical scavenging assays) to isolate direct antioxidant effects from cellular mechanisms. For cellular assays, combine this compound with stressors like H₂O₂ in osteoblast (MC3T3-E1) models and measure ROS levels via fluorescent probes (e.g., DCFH-DA) . Normalize data to protein content or cell count to control for cytotoxicity.

Q. What ethical and reproducibility guidelines apply to preclinical studies involving this compound?

  • Obtain ethical approval for animal studies, specifying endpoints and humane protocols .
  • Adhere to ARRIVE guidelines for reporting in vivo experiments.
  • Share raw data and analytical code in repositories like Figshare to enhance reproducibility .

Q. How can researchers optimize solubility and stability of this compound in pharmacokinetic studies?

Use co-solvents like PEG-400 or cyclodextrin-based formulations. Stability tests under varying pH (e.g., simulated gastric fluid) and LC-MS monitoring of degradation products are critical. For bioavailability studies, employ Caco-2 cell monolayers to simulate intestinal absorption .

Q. Data Presentation and Validation

  • Key Parameters for Reporting : Include purity (>95% by HPLC), solvent used, and batch-specific data (e.g., CAS 491-71-4) .
  • Statistical Reporting : Specify ANOVA assumptions (normality, homogeneity of variance) and effect sizes. Use symbols (e.g., p < 0.05, *p < 0.01) consistently .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVLDHREVKTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197687
Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
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CAS No.

491-71-4
Record name Chrysoeriol
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Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Record name Chrysoeriol
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Record name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
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Record name Chrysoeriol
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Melting Point

330 - 331 °C
Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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